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molecular formula C14H21N3O2S B8602391 4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole

4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole

Cat. No. B8602391
M. Wt: 295.40 g/mol
InChI Key: BXHAXOIIXDKQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

2.92 g of sodium triacetoxyborohydride, 2.26 of 1-methanesulfonylpiperazine hydrochloride and 545 mg of pyridine are successively added to a solution of 1 g of indole-4-carboxaldehyde in 40 ml of tetrahydrofuran under argon. The reaction mixture is stirred at ambient temperature for 15 hours, and then concentrated under reduced pressure. The residue is taken up in 40 ml of acetic acid cooled to 15° C., and then 1.30 g of sodium cyanoborohydride are added in portions. The reaction medium is stirred for 2 hours while allowing it to rise to ambient temperature, poured into a water/ice mixture, treated with 28% aqueous ammonia until the pH is neutral, and extracted with dichloromethane (4×30 ml). The organic phases are combined, dried over magnesium sulfate, filtered, and then concentrated under reduced pressure. The residue obtained is purified on a silica column (eluent: heptane/ethyl acetate, from 0 to 100% of ethyl acetate), so as to give 890 mg of 4-(4-methanesulfonylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole in the form of a yellow solid.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl.[CH3:16][S:17]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)(=[O:19])=[O:18].N1C=CC=CC=1.[NH:32]1[C:40]2[CH:39]=[CH:38][CH:37]=[C:36]([CH:41]=O)[C:35]=2[CH:34]=[CH:33]1>O1CCCC1>[CH3:16][S:17]([N:20]1[CH2:25][CH2:24][N:23]([CH2:41][C:36]2[CH:37]=[CH:38][CH:39]=[C:40]3[C:35]=2[CH2:34][CH2:33][NH:32]3)[CH2:22][CH2:21]1)(=[O:19])=[O:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CS(=O)(=O)N1CCNCC1
Name
Quantity
545 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C.
ADDITION
Type
ADDITION
Details
1.30 g of sodium cyanoborohydride are added in portions
STIRRING
Type
STIRRING
Details
The reaction medium is stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
ADDITION
Type
ADDITION
Details
poured into a water/ice mixture
ADDITION
Type
ADDITION
Details
treated with 28% aqueous ammonia until the pH
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified on a silica column (eluent: heptane/ethyl acetate, from 0 to 100% of ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)CC1=C2CCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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